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Introduction
2-Fluorobenzohydrazide (C₇H₇FN₂O), a fluorinated aromatic compound featuring a reactive

hydrazide functional group, has emerged as a versatile building block in medicinal chemistry

and drug discovery. Its unique structural characteristics, including the presence of an

electronegative fluorine atom, contribute to altered electronic properties and reactivity, making it

a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides

a comprehensive literature review of 2-Fluorobenzohydrazide, encompassing its synthesis,

physicochemical properties, and a detailed examination of its antimicrobial and anticancer

activities. The guide is intended to serve as a resource for researchers, scientists, and drug

development professionals engaged in the exploration of new chemical entities with therapeutic

potential.

Physicochemical Properties
2-Fluorobenzohydrazide is a white to pale brown crystalline powder at room temperature.[1]

[2] The introduction of a fluorine atom at the ortho position of the benzene ring significantly

influences its chemical and physical properties.[3]

Table 1: Physicochemical Properties of 2-Fluorobenzohydrazide
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Property Value Reference(s)

Molecular Formula C₇H₇FN₂O [4]

Molecular Weight 154.14 g/mol [4]

Melting Point 70-74 °C [1]

Appearance
White to pale brown powder or

crystalline powder
[1][2]

Solubility Soluble in Methanol [1]

CAS Number 446-24-2 [4]

Synthesis of 2-Fluorobenzohydrazide and Its
Derivatives
The primary synthetic route to 2-Fluorobenzohydrazide involves the reaction of a 2-

fluorobenzoic acid derivative, typically an ester, with hydrazine hydrate. This nucleophilic acyl

substitution reaction is a common method for the preparation of hydrazides.

General Synthesis of 2-Fluorobenzohydrazide
A common laboratory-scale synthesis involves the refluxing of methyl 2-fluorobenzoate with an

excess of hydrazine hydrate in a suitable solvent such as ethanol. The reaction progress is

typically monitored by thin-layer chromatography (TLC). Upon completion, the product is

isolated by precipitation or crystallization.

Experimental Protocol: Synthesis of 2-
Fluorobenzohydrazide Derivatives
The following protocol describes a general method for the synthesis of hydrazone derivatives

from 2-Fluorobenzohydrazide.

Materials:

2-Fluorobenzohydrazide
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Substituted aldehyde or ketone

Ethanol (or other suitable solvent)

Glacial acetic acid (catalyst)

Procedure:

Dissolve 2-Fluorobenzohydrazide (1 equivalent) in ethanol in a round-bottom flask.

Add the desired aldehyde or ketone (1 equivalent) to the solution.

Add a catalytic amount (2-3 drops) of glacial acetic acid.

Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.

After completion, cool the reaction mixture to room temperature to allow the product to

precipitate.

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

The crude product can be further purified by recrystallization from a suitable solvent.[5]

Methyl 2-Fluorobenzoate

Reaction

Hydrazine Hydrate

2-Fluorobenzohydrazide

Click to download full resolution via product page

Synthesis of 2-Fluorobenzohydrazide.

Spectroscopic Data
The structure of 2-Fluorobenzohydrazide and its derivatives is confirmed through various

spectroscopic techniques.
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Table 2: Spectroscopic Data for 2-Fluorobenzohydrazide

Technique Key Features Reference(s)

¹H NMR

Signals corresponding to

aromatic protons and the -NH

and -NH₂ protons of the

hydrazide group.

[3]

¹³C NMR

Resonances for the carbonyl

carbon and the aromatic

carbons, with splitting patterns

due to C-F coupling.

[3]

IR (cm⁻¹)

Strong absorption for C=O

stretching (amide I band)

around 1650-1670 cm⁻¹, and

N-H stretching vibrations

around 3200-3400 cm⁻¹.

[3]

Mass Spec (m/z)

Molecular ion peak

corresponding to the molecular

weight of the compound.

[3]

Crystal Structure
The three-dimensional arrangement of atoms in 2-Fluorobenzohydrazide derivatives has

been elucidated through single-crystal X-ray diffraction studies. For instance, the crystal

structure of N′-(2-Fluorobenzoyl)benzohydrazide reveals a non-planar molecule with the

fluorine atom disordered over multiple positions.[6] The molecules in the crystal lattice are

stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds.[6] Such structural

insights are crucial for understanding intermolecular interactions and for rational drug design.

Table 3: Crystal Data for a 2-Fluorobenzohydrazide Derivative (N′-(2-

Fluorobenzoyl)benzohydrazide)
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Parameter Value Reference(s)

Molecular Formula C₁₄H₁₁FN₂O₂ [6]

Molecular Weight 258.25 [6]

Crystal System Monoclinic [6]

Space Group P2₁/c [6]

Unit Cell Dimensions

a = 4.7698(10) Å, b =

5.2435(10) Å, c = 23.913(5) Å,

β = 100.89(3)°

[6]

Biological Activities
2-Fluorobenzohydrazide and its derivatives have demonstrated a wide range of biological

activities, with antimicrobial and anticancer properties being the most extensively studied.

Antimicrobial Activity
Hydrazide-hydrazone derivatives are known to possess significant antimicrobial properties.[7]

While specific MIC values for the parent 2-Fluorobenzohydrazide are not widely reported in

the reviewed literature, numerous studies have demonstrated the potent antimicrobial activity

of its derivatives against a variety of bacterial and fungal strains.[5][8] The antimicrobial activity

is often attributed to the presence of the azomethine group (-NH-N=CH-), which is a key

pharmacophore.[3]

Table 4: Antimicrobial Activity of Selected 2-Fluorobenzohydrazide Derivatives
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Compound Microorganism MIC (µg/mL) Reference(s)

4-Fluorobenzoic acid

[(5-nitro-2-

furyl)methylene]

hydrazide

S. aureus Equal to ceftriaxone [9]

Hydrazide derivatives

of fluorobenzoic acids

Gram-positive

bacteria

General inhibitory

activity
[5]

Fluoro-substituted

aroylhydrazones

B. subtilis, S. aureus,

E. coli, P.

fluorescence, C.

albicans, A. niger

Activity reported [8]

Experimental Protocol: Minimum Inhibitory
Concentration (MIC) Assay
The following is a generalized protocol for determining the MIC of hydrazide derivatives against

bacterial strains.

Materials:

Hydrazide derivative stock solution (in DMSO)

Bacterial culture in logarithmic growth phase

Mueller-Hinton Broth (MHB)

96-well microtiter plates

Spectrophotometer

Procedure:

Prepare a serial two-fold dilution of the hydrazide derivative in MHB in a 96-well plate.

Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL.
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Inoculate each well with the bacterial suspension.

Include a positive control (broth with bacteria and no compound) and a negative control

(broth only).

Incubate the plate at 37°C for 18-24 hours.

The MIC is determined as the lowest concentration of the compound that completely inhibits

visible bacterial growth.[3]

Preparation

Incubation Analysis

Serial Dilution

Inoculation

Bacterial Suspension

Incubate 37°C Read MIC

Click to download full resolution via product page

Workflow for MIC determination.

Anticancer Activity
Numerous derivatives of 2-Fluorobenzohydrazide have been synthesized and evaluated for

their cytotoxic effects against various cancer cell lines.[10] The mechanism of action often

involves the induction of apoptosis.[10]

Table 5: Anticancer Activity of Selected Hydrazone Derivatives
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Compound Cell Line IC₅₀ (µM) Reference(s)

Fluorinated Schiff

base (compound 6)
A549 (Lung) 0.64 [10]

Hydrazide-hydrazone

derivative (3h)
PC-3 (Prostate) 1.32 [2]

Hydrazide-hydrazone

derivative (3h)
MCF-7 (Breast) 2.99 [2]

Hydrazide-hydrazone

derivative (3h)
HT-29 (Colon) 1.71 [2]

Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly

used to measure cytotoxicity.

Materials:

Cancer cell line

Hydrazide derivative stock solution (in DMSO)

Complete cell culture medium

MTT solution (5 mg/mL in PBS)

DMSO

96-well plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
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Treat the cells with various concentrations of the hydrazide derivative for a specified period

(e.g., 24, 48, or 72 hours).

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan

crystals by viable cells.

Remove the medium and dissolve the formazan crystals in DMSO.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀

value (the concentration of compound that inhibits cell growth by 50%) is determined.[5]

Mechanism of Action and Signaling Pathways
The anticancer activity of many hydrazone derivatives is linked to their ability to induce

apoptosis, or programmed cell death.[2][10] Apoptosis can be initiated through two main

pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[11]

Several studies on hydrazone derivatives suggest that their pro-apoptotic effects are often

mediated through the intrinsic pathway.[3] This pathway involves the Bcl-2 family of proteins,

which regulate the permeability of the mitochondrial outer membrane.[12] Pro-apoptotic signals

lead to the release of cytochrome c from the mitochondria, which then activates a cascade of

caspases, the executioner enzymes of apoptosis.[13] Specifically, the activation of caspase-9,

an initiator caspase, leads to the subsequent activation of effector caspases like caspase-3,

culminating in cell death.[3]
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Proposed intrinsic apoptosis pathway.

Structure-Activity Relationship (SAR)
Structure-activity relationship studies are crucial for optimizing the biological activity of lead

compounds. For hydrazone derivatives, several structural features have been identified as

important for their antimicrobial and anticancer activities.

The Azomethine Linkage (-N=CH-): This group is considered a key pharmacophore and is

essential for the biological activity of many hydrazones.[3]
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Substitution on the Aromatic Rings: The nature and position of substituents on the aromatic

rings of both the benzohydrazide and the aldehyde/ketone moiety can significantly influence

activity. Electron-withdrawing groups, such as nitro and halo groups, have been shown to

enhance the antimicrobial and anticancer activities of some hydrazone series.[8]

Lipophilicity: The overall lipophilicity of the molecule plays a role in its ability to cross cell

membranes and reach its target. A balance between hydrophilic and lipophilic properties is

often necessary for optimal activity.

2-Fluorobenzohydrazide Core Azomethine Linkage

Biological ActivityAromatic Ring Substituents

Lipophilicity

Click to download full resolution via product page

Key SAR determinants for activity.

Conclusion
2-Fluorobenzohydrazide serves as a valuable and versatile scaffold in the design and

synthesis of novel compounds with significant biological activities. Its derivatives have

demonstrated promising antimicrobial and anticancer properties, often acting through the

induction of apoptosis. The synthetic accessibility of 2-Fluorobenzohydrazide, coupled with

the potential for diverse structural modifications, makes it an attractive starting point for the

development of new therapeutic agents. Further research focusing on elucidating the precise

molecular targets and mechanisms of action, along with systematic structure-activity

relationship studies, will be crucial in harnessing the full therapeutic potential of this important

chemical entity. This guide provides a foundational understanding for researchers to build upon

in their quest for novel and effective drugs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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